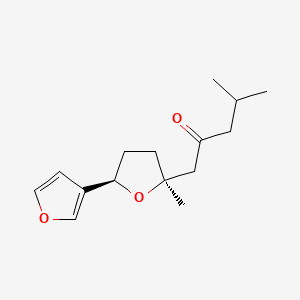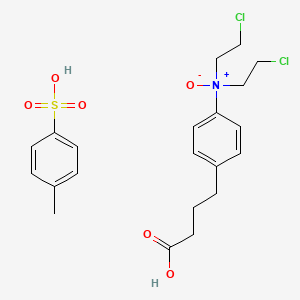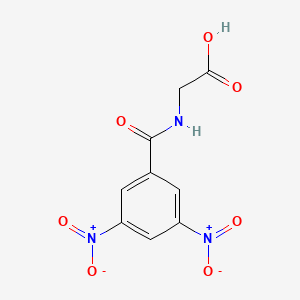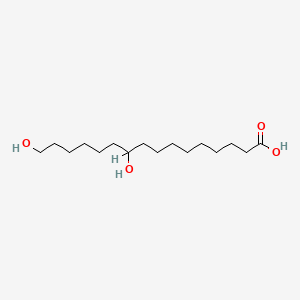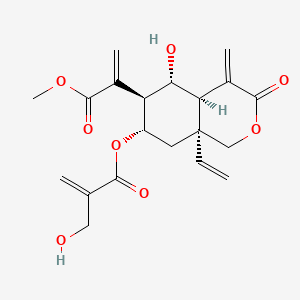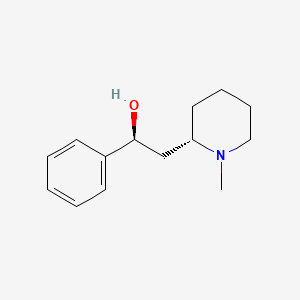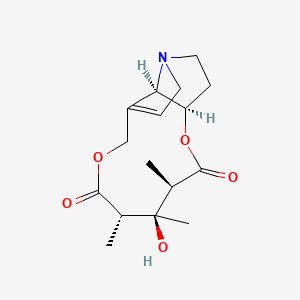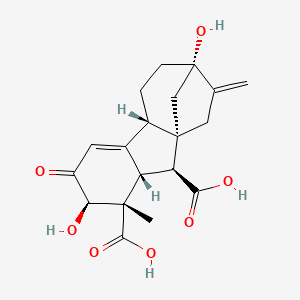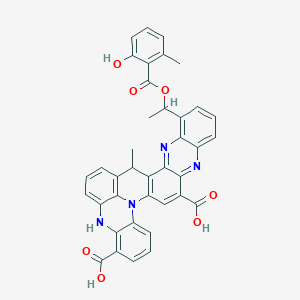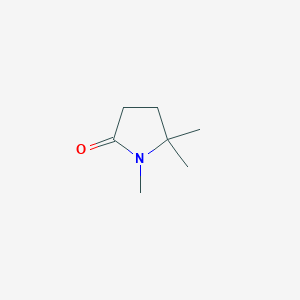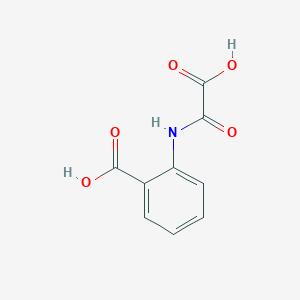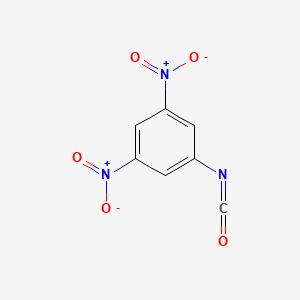
3,5-Dinitrophenyl isocyanate
Descripción general
Descripción
Synthesis Analysis
The synthesis of dinitrophenyl derivatives often involves the nitration of phenyl compounds followed by the introduction of isocyanate groups. For instance, the synthesis of dinitrophenyl derivatives can include steps such as fluorine/amine exchange, nitration, and subsequent reactions to introduce the isocyanate group (Klapötke, Stierstorfer, & Preimesser, 2015).
Molecular Structure Analysis
Molecular structure analyses of dinitrophenyl compounds reveal significant insights into their configuration and electronic properties. For example, studies on dinitro and quinodimethane derivatives of terthiophene, a related compound, have utilized techniques like X-ray crystallography to elucidate their molecular structures, demonstrating how nitro groups contribute to the quinoid structure and affect the overall molecular configuration (Pappenfus et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of dinitrophenyl isocyanates can be complex, involving various mechanisms and pathways. For instance, the electrochemical reduction of phenyl thiocyanates, which shares structural similarities with dinitrophenyl isocyanates, reveals different mechanisms based on the substituents on the aryl ring, indicating how modifications to the dinitrophenyl core can influence chemical reactivity (Houmam, Hamed, & Still, 2003).
Physical Properties Analysis
The physical properties of dinitrophenyl isocyanates, such as solubility, melting temperature, and absorption spectra, can vary significantly based on their molecular structure and substituents. For example, the crystal structures and physicochemical properties of isomers of 3,5-dinitro-(4-acetylphenyl)aminobenzoyl (p-bromophenyl)amide, a related compound, show how structural differences influence physical properties like solubility and melting temperature (Korobko et al., 2002).
Chemical Properties Analysis
The chemical properties of 3,5-dinitrophenyl isocyanate, such as its reactivity with nucleophiles, electrophilicity, and participation in cycloaddition reactions, are critical for its applications in organic synthesis. Although specific studies on 3,5-dinitrophenyl isocyanate are scarce, research on similar compounds provides valuable insights. For example, the synthesis and properties of various isocyanate derivatives highlight the versatility and reactivity of isocyanate groups in forming urea, thiourea, and polyimine derivatives, which can be useful for understanding the chemical behavior of 3,5-dinitrophenyl isocyanate (Ziessel, Bonardi, Retailleau, & Ulrich, 2006).
Aplicaciones Científicas De Investigación
Application 1: Derivatizing Agent for Alcohols and Amines
- Summary of Application : 3,5-Dinitrophenyl isocyanate is used as a derivatizing agent for alcohols and amines . This allows for the determination of the enantiomeric composition by High Performance Liquid Chromatography (HPLC) on chiral columns with UV detection .
Application 2: Synthesis of Urethane Derivatives
- Summary of Application : 3,5-Dinitrophenyl isocyanate is used in the synthesis of urethane derivatives of mono- and diacylglycerols (MAG and DAG) .
- Methods of Application : The parent MAG or DAG is carbamoylated with 3,5-Dinitrophenyl isocyanate or 1-(1-naphthyl)ethyl isocyanate in a manner similar to those carried out in the stereospecific analysis .
Application 3: Determination of Absolute Stereochemistry
- Summary of Application : 3,5-Dinitrophenyl isocyanate is used in the determination of the absolute stereochemistry .
Application 4: Solid-Phase Derivatization of Amines
- Summary of Application : 3,5-Dinitrophenyl isocyanate is used in solid-phase derivatization of amines . The reagents are useful for Pirkle-type recognition of stereochemical composition of amines and related nucleophiles .
Application 5: Pirkle-Type Recognition
- Summary of Application : 3,5-Dinitrophenyl isocyanate is used in Pirkle-type recognition of stereochemical composition of amines and related nucleophiles .
Application 6: Solid-Phase Derivatization of Amines
Propiedades
IUPAC Name |
1-isocyanato-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRXQSCMBDGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208511 | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrophenyl isocyanate | |
CAS RN |
59776-60-2 | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



